N-(2,3-dihydro-1H-inden-2-yl)-2-{[5-(diphenylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-BENZHYDRYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2,3-DIHYDRO-1H-INDEN-2-YL)ACETAMIDE is a complex organic compound characterized by its unique triazole and indene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-BENZHYDRYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2,3-DIHYDRO-1H-INDEN-2-YL)ACETAMIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under acidic or basic conditions.
Introduction of the Benzhydryl and Ethyl Groups: These groups are introduced via Friedel-Crafts alkylation reactions, using benzhydryl chloride and ethyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Sulfanyl Group: The sulfanyl group is incorporated through a nucleophilic substitution reaction, where a thiol reacts with the triazole intermediate.
Formation of the Indene Moiety: The indene structure is synthesized separately, often through a Diels-Alder reaction followed by hydrogenation.
Final Coupling: The final step involves coupling the triazole-sulfanyl intermediate with the indene derivative using amide bond formation techniques, typically employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group in the acetamide moiety, potentially leading to ring-opened products or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzhydryl or ethyl positions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and ring-opened products.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. The triazole ring is known for its biological activity, and derivatives of this compound could exhibit antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, this compound could be a lead compound for drug development. Its structural features suggest potential interactions with biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.
Mechanism of Action
The mechanism of action of 2-[(5-BENZHYDRYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2,3-DIHYDRO-1H-INDEN-2-YL)ACETAMIDE likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere for amides or esters, potentially inhibiting enzyme activity or modulating receptor function. The benzhydryl and indene moieties may enhance binding affinity and selectivity through hydrophobic interactions and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-ETHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2,3-DIHYDRO-1H-INDEN-2-YL)ACETAMIDE
- 2-[(4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)ACETAMIDE
Uniqueness
The uniqueness of 2-[(5-BENZHYDRYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2,3-DIHYDRO-1H-INDEN-2-YL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The benzhydryl group enhances lipophilicity, potentially improving cell membrane permeability, while the indene moiety provides structural rigidity and potential for π-π interactions.
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.
Properties
Molecular Formula |
C28H28N4OS |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
2-[(5-benzhydryl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dihydro-1H-inden-2-yl)acetamide |
InChI |
InChI=1S/C28H28N4OS/c1-2-32-27(26(20-11-5-3-6-12-20)21-13-7-4-8-14-21)30-31-28(32)34-19-25(33)29-24-17-22-15-9-10-16-23(22)18-24/h3-16,24,26H,2,17-19H2,1H3,(H,29,33) |
InChI Key |
YWPBZUJLJLBKON-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2CC3=CC=CC=C3C2)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.